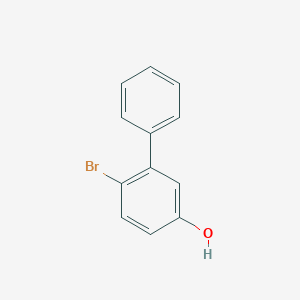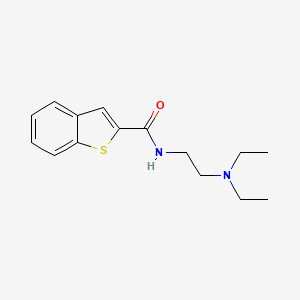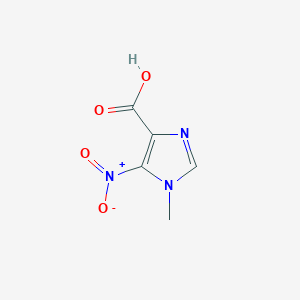
Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate is a complex organic compound with a unique structure that includes an oxazolo ring fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate typically involves multiple steps, including the formation of the oxazolo and azepine rings. One common method involves the reaction of 3-indole N-oxides with dimethyl acetylenedicarboxylate (DMAD) and methyl propiolate (MP), leading to the formation of various products through skeletal rearrangements . The specific conditions for these reactions include the use of hydride reduction followed by m-chloroperbenzoic acid oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in optimizing the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Hydride reduction is a key step in its synthesis.
Substitution: The compound can participate in substitution reactions, particularly at positions influenced by the oxazolo and azepine rings.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reducing Agents: Hydride reagents are employed for reduction steps.
Solvents: Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with DMAD and MP can yield various rearranged products, including oxazolo and azepino derivatives .
Scientific Research Applications
Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinolines: These compounds share structural similarities with oxazolo derivatives and have been studied for their biological activity.
Oxazoloquinolines: Similar in structure, these compounds also exhibit interesting chemical and biological properties.
Uniqueness
Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate stands out due to its unique fusion of oxazolo and azepine rings, which imparts distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60807-03-6 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 3-oxo-2-propan-2-yl-5,6,7,8,9,9a-hexahydro-[1,3]oxazolo[3,2-a]azepine-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-4-18-13(17)14(10(2)3)12(16)15-9-7-5-6-8-11(15)19-14/h10-11H,4-9H2,1-3H3 |
InChI Key |
HGHHZJBODHTEOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=O)N2CCCCCC2O1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-{2-[(Cyanomethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12815450.png)


![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine](/img/structure/B12815466.png)






